Shikimic acid ethyl ester Shikimic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 101769-63-5
VCID: VC0126647
InChI: InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3/t6-,7-,8-/m1/s1
SMILES: CCOC(=O)C1=CC(C(C(C1)O)O)O
Molecular Formula: C9H14O5
Molecular Weight: 202.20 g/mol

Shikimic acid ethyl ester

CAS No.: 101769-63-5

Cat. No.: VC0126647

Molecular Formula: C9H14O5

Molecular Weight: 202.20 g/mol

* For research use only. Not for human or veterinary use.

Shikimic acid ethyl ester - 101769-63-5

Specification

CAS No. 101769-63-5
Molecular Formula C9H14O5
Molecular Weight 202.20 g/mol
IUPAC Name ethyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate
Standard InChI InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3/t6-,7-,8-/m1/s1
Standard InChI Key ZZJSUXLVNPETPK-BWZBUEFSSA-N
Isomeric SMILES CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O
SMILES CCOC(=O)C1=CC(C(C(C1)O)O)O
Canonical SMILES CCOC(=O)C1=CC(C(C(C1)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator